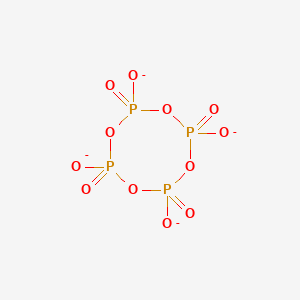
Tetrametaphosphate ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrametaphosphate ion is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclic anion consisting of four phosphate groups, making it a highly charged molecule with unique chemical properties.
Applications De Recherche Scientifique
Tetrametaphosphate ion has several potential applications in scientific research. It has been shown to have a significant inhibitory effect on the activity of enzymes that are involved in the breakdown of DNA. This makes it a potential candidate for use in cancer treatment, as cancer cells rely heavily on the activity of these enzymes to proliferate. Additionally, tetrametaphosphate ion has been shown to have a significant inhibitory effect on the growth of bacteria and viruses. This makes it a potential candidate for use in the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of tetrametaphosphate ion is not well understood. However, it is thought to work by binding to the active site of enzymes and inhibiting their activity. It is also thought to disrupt the structure of bacterial and viral membranes, leading to their destruction.
Effets Biochimiques Et Physiologiques
Tetrametaphosphate ion has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of DNA, leading to the destruction of cancer cells. It has also been shown to have a significant inhibitory effect on the growth of bacteria and viruses, making it a potential candidate for use in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tetrametaphosphate ion in lab experiments is its relatively simple synthesis method. Additionally, its unique chemical properties make it a potential candidate for use in a wide range of applications. However, one of the main limitations of using tetrametaphosphate ion in lab experiments is its high reactivity. This makes it difficult to handle and requires the use of specialized equipment.
Orientations Futures
There are several future directions for research on tetrametaphosphate ion. One potential direction is the development of new cancer treatments based on its inhibitory effect on the activity of enzymes involved in the breakdown of DNA. Additionally, research could be focused on the development of new antimicrobial agents based on its inhibitory effect on the growth of bacteria and viruses. Finally, research could be focused on the development of new methods for synthesizing tetrametaphosphate ion, with the aim of improving its stability and reactivity.
Méthodes De Synthèse
Tetrametaphosphate ion can be synthesized through the condensation of orthophosphate ions in the presence of a strong acid. This process involves the removal of water molecules from the phosphate groups, resulting in the formation of cyclic tetrametaphosphate ion. The synthesis method of tetrametaphosphate ion is relatively simple and can be achieved through the use of standard laboratory techniques.
Propriétés
Numéro CAS |
17121-12-9 |
|---|---|
Nom du produit |
Tetrametaphosphate ion |
Formule moléculaire |
O12P4-4 |
Poids moléculaire |
315.89 g/mol |
Nom IUPAC |
2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)/p-4 |
Clé InChI |
GIXFALHDORQSOQ-UHFFFAOYSA-J |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
SMILES canonique |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
Synonymes |
cyclophos cyclotetraphosphate sodium tetrametaphosphate sodium tetrametaphosphate, monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




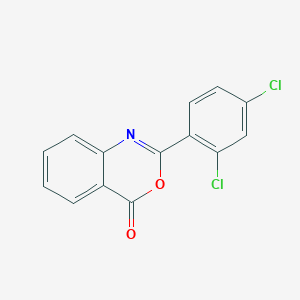
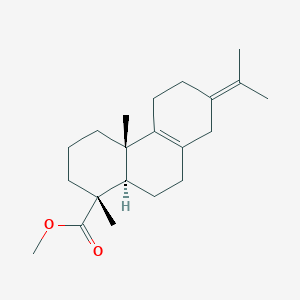
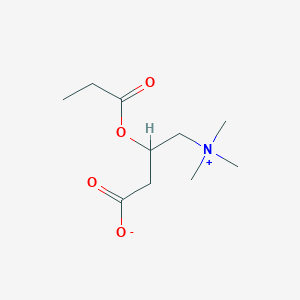
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
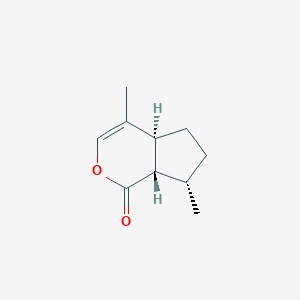
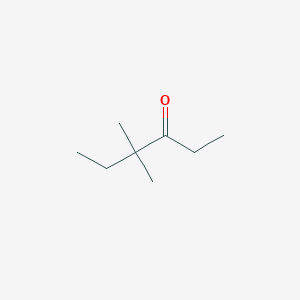
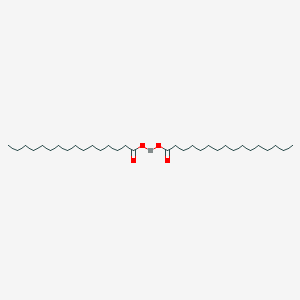
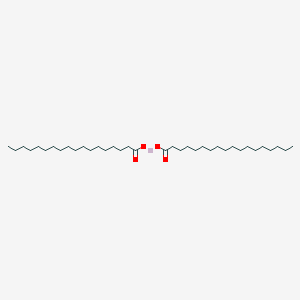

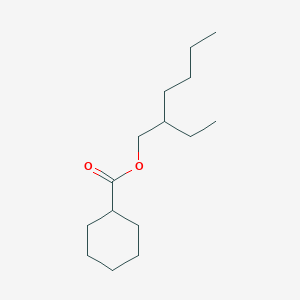
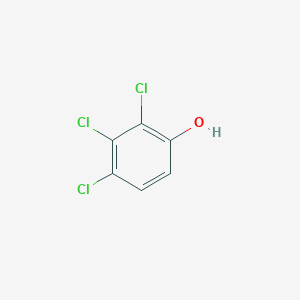
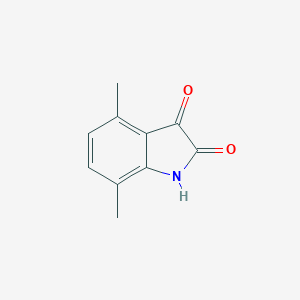
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)